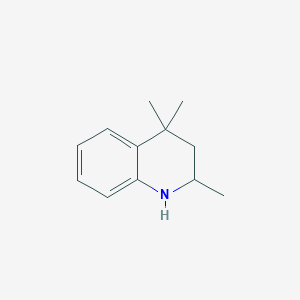

2,4,4-Trimetil-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at the 2nd and 4th positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

Chemistry

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline serves as a reagent in various synthetic pathways:

- Dye-Sensitized Solar Cells : It is used in the synthesis of sensitizers that enhance the efficiency of solar cells.

- Photosensitizers : The compound is involved in preparing phenothiazinium photosensitizers for photodynamic therapy applications.

Biology

The biological activities of 2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline have been extensively studied:

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties against oxidative stress and inflammation in neurodegenerative diseases such as Parkinson's disease. For instance:

Medicine

The compound has potential therapeutic applications due to its biological activity:

- Antioxidant Properties : It enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting its utility in treating inflammatory conditions .

Industrial Applications

In industrial settings, 2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is utilized for:

- Antioxidant and Corrosion Inhibitor : The compound is incorporated into formulations to prevent oxidation and corrosion in various materials .

Table 1: Comparison of Biological Activities

Case Study 1: Neuroprotective Effects in Parkinson's Disease

A study conducted on rat models demonstrated that administration of 6-hydroxy-2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline led to:

- Improved motor coordination scores.

- Decreased levels of lipid oxidation products.

This highlights the potential of this compound as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Industrial Application as an Antioxidant

Research shows that incorporating 2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline into rubber formulations significantly enhances their durability by acting as an effective anti-exposure cracking agent .

Mecanismo De Acción

Target of Action

Studies on a similar compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that it targets the antioxidant system, nadph-generating enzymes, and chaperones .

Mode of Action

The compound’s interaction with its targets leads to a significant decrease in oxidative stress . This is achieved by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . The compound also affects the functioning of NADPH-generating enzymes .

Biochemical Pathways

The compound influences several biochemical pathways. It enhances the redox status in animal tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . Furthermore, it normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .

Pharmacokinetics

The compound’s impact on bioavailability can be inferred from its effects on the antioxidant system and nadph-generating enzymes .

Result of Action

The compound’s action results in molecular and cellular effects that include a decrease in oxidative stress, normalization of chaperone activity, and suppression of apoptosis . These effects contribute to its neuroprotective properties, as demonstrated in experimental models of Parkinson’s disease .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . .

Análisis Bioquímico

Biochemical Properties

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with NADPH-generating enzymes and chaperones, enhancing their activity . These interactions are crucial for maintaining cellular redox balance and protein homeostasis. The compound’s ability to modulate enzyme activity makes it a valuable tool in studying oxidative stress and protein folding mechanisms.

Cellular Effects

The effects of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound enhances the antioxidant system by upregulating the expression of antioxidant genes and factors such as Nrf2 and Foxo1 . This upregulation helps in reducing oxidative stress and protecting cells from damage. Additionally, 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has been found to normalize chaperone activity and suppress apoptosis, thereby promoting cell survival .

Molecular Mechanism

At the molecular level, 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It binds to and activates NADPH-generating enzymes, leading to an increase in the production of reducing equivalents necessary for antioxidant defense . The compound also interacts with chaperones, enhancing their ability to prevent protein aggregation and misfolding. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which in turn upregulates the expression of antioxidant genes . These molecular interactions contribute to the compound’s overall protective effects against oxidative stress and cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline have been observed to change over time. The compound is relatively stable under normal storage conditions . Its long-term effects on cellular function have been studied extensively. It has been found that prolonged exposure to the compound leads to sustained upregulation of antioxidant genes and continued protection against oxidative stress . These findings suggest that 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline can provide long-lasting benefits in experimental models of oxidative stress.

Dosage Effects in Animal Models

The effects of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively enhances antioxidant defense and reduces oxidative stress . At higher doses, it may exhibit toxic effects, including increased apoptosis and cellular damage . Therefore, it is crucial to determine the optimal dosage to achieve the desired protective effects without causing adverse outcomes.

Metabolic Pathways

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as NADPH-generating enzymes, which play a key role in maintaining cellular redox balance . The compound’s ability to modulate these enzymes affects metabolic flux and the levels of various metabolites. By enhancing the activity of antioxidant enzymes, 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline helps in reducing oxidative stress and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites and exerts its effects effectively . The compound’s localization and accumulation within cells are crucial for its protective functions, as it needs to be present in sufficient concentrations to modulate enzyme activity and gene expression.

Subcellular Localization

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its presence in these compartments is essential for its activity, as it interacts with enzymes and proteins involved in antioxidant defense and protein folding. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles, ensuring its proper function within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with acetone in the presence of an acid catalyst, followed by hydrogenation . Another approach involves the condensation of 2,4,4-trimethylcyclohexanone with aniline, followed by cyclization and reduction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of high-pressure hydrogenation and catalytic systems to ensure efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline compounds.

Comparación Con Compuestos Similares

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.

1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Used in similar applications as 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline.

Uniqueness: 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and apoptosis makes it a valuable compound in both research and industrial applications .

Actividad Biológica

2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a bicyclic organic compound with significant biological activity. It has garnered attention due to its potential therapeutic applications, particularly in the context of oxidative stress and neuroprotection. This article synthesizes current research findings on the biological activity of THTQ, emphasizing its mechanisms of action, biochemical pathways, and therapeutic implications.

Target Interactions

THTQ primarily interacts with the antioxidant system and NADPH-generating enzymes. Studies suggest that it enhances the activity of these enzymes, which are crucial for maintaining cellular redox balance and mitigating oxidative stress.

Mode of Action

The compound's antioxidant properties lead to a reduction in oxidative stress markers such as lipid peroxidation products and protein oxidation products. This is achieved through the modulation of chaperone activity and suppression of apoptosis pathways .

Biochemical Pathways

THTQ influences several key biochemical pathways:

- Antioxidant Defense : It upregulates the expression of antioxidant genes such as Nrf2 and Foxo1, enhancing the cellular antioxidant response.

- Cell Signaling : The compound affects various cell signaling pathways related to inflammation and oxidative stress responses.

- Metabolic Pathways : THTQ is involved in metabolic processes that regulate energy production and cellular homeostasis through its interactions with NADPH-generating enzymes.

Case Studies

-

Neuroprotective Effects

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of THTQ) demonstrated significant neuroprotective effects in a rat model of Parkinson's disease. The compound improved motor coordination scores and reduced oxidative stress markers compared to control groups . -

Anticancer Activity

Research on related quinoline derivatives has shown selective cytotoxicity against various cancer cell lines (e.g., HeLa and PC3). THTQ's structural analogs displayed promising results in inhibiting cancer cell proliferation while maintaining low toxicity towards non-cancerous cells .

| Compound | IC50 (μM) | Cell Line | Selectivity Index |

|---|---|---|---|

| THTQ | 13.15 | HeLa | 36.21 |

| HTHQ | 8.3 | PC3 | 113.08 |

Pharmacokinetics

The pharmacokinetic profile of THTQ indicates that it is relatively stable under normal storage conditions. Its bioavailability is influenced by its interactions with transport proteins that facilitate cellular uptake and distribution within tissues.

Propiedades

IUPAC Name |

2,4,4-trimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZBTTJKEYOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.